molecular formula C15H16N6O7S2 B12750723 Dimethyl (Z,Z)-2,2'-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) CAS No. 84245-84-1

Dimethyl (Z,Z)-2,2'-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate)

Cat. No.: B12750723
CAS No.: 84245-84-1
M. Wt: 456.5 g/mol
InChI Key: ODMJIQJYAXNIBW-UPVMUGGESA-N
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Description

Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is a complex organic compound characterized by its unique structure, which includes thiazole rings and methoxyimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with methoxyimino compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives.

Scientific Research Applications

Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl carbonate: A simpler compound with similar functional groups but lacking the thiazole rings.

    Thiazole derivatives: Compounds containing the thiazole ring structure, which may have similar chemical properties.

Uniqueness

Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is unique due to its combination of thiazole rings and methoxyimino groups, which confer distinct chemical and biological properties not found in simpler compounds.

This detailed article provides a comprehensive overview of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

84245-84-1

Molecular Formula

C15H16N6O7S2

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (2Z)-2-methoxyimino-2-[2-[[4-[(Z)-N-methoxy-C-methoxycarbonylcarbonimidoyl]-1,3-thiazol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H16N6O7S2/c1-25-11(22)9(20-27-3)7-5-29-14(16-7)18-13(24)19-15-17-8(6-30-15)10(21-28-4)12(23)26-2/h5-6H,1-4H3,(H2,16,17,18,19,24)/b20-9-,21-10-

InChI Key

ODMJIQJYAXNIBW-UPVMUGGESA-N

Isomeric SMILES

COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)OC

Canonical SMILES

COC(=O)C(=NOC)C1=CSC(=N1)NC(=O)NC2=NC(=CS2)C(=NOC)C(=O)OC

Origin of Product

United States

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